4-fluoro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-Fluoro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a fluorine atom at the 4-position
Mechanism of Action
Target of Action
It’s worth noting that pyrrolopyridine derivatives have been studied for a broad spectrum of pharmacological properties . They have been found to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It’s known that the efficacy of similar compounds in reducing blood glucose suggests potential application in the prevention and treatment of disorders involving elevated plasma blood glucose .
Biochemical Pathways
It’s known that pyrrolopyridine derivatives can be used to treat diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities suggest they may influence a variety of biochemical pathways .
Result of Action
One of the most active derivatives of pyrrolopyridine showed significant anti-hiv-1 activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriately substituted pyridine derivatives. Another method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions to replace the fluorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-Fluoro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is used in studies involving protein-ligand interactions, such as binding to bovine serum albumin.
Materials Science: Due to its unique electronic properties, this compound is explored for use in organic electronics and as a building block for advanced materials.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with potent FGFR inhibitory activity.
1H-pyrrolo[3,4-c]pyridine: Known for its biological activity, including antidiabetic and anticancer properties.
Uniqueness: 4-Fluoro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for developing targeted therapies and advanced materials.
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKAOMGIGAVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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